molecular formula C14H18N4O3S2 B6944000 N-(1,2-benzothiazol-5-yl)-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide

N-(1,2-benzothiazol-5-yl)-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide

Cat. No.: B6944000
M. Wt: 354.5 g/mol
InChI Key: GSSAQXPNYCLGRD-UHFFFAOYSA-N
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Description

N-(1,2-benzothiazol-5-yl)-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide is a complex organic compound that features a benzothiazole ring, a pyrrolidine ring, and an ethylsulfamoyl group

Properties

IUPAC Name

N-(1,2-benzothiazol-5-yl)-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S2/c1-2-16-23(20,21)12-5-6-18(9-12)14(19)17-11-3-4-13-10(7-11)8-15-22-13/h3-4,7-8,12,16H,2,5-6,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSAQXPNYCLGRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1CCN(C1)C(=O)NC2=CC3=C(C=C2)SN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-benzothiazol-5-yl)-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole ring, followed by the introduction of the pyrrolidine ring and the ethylsulfamoyl group. Common synthetic routes include:

    Formation of Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction involving a halogenated precursor.

    Attachment of Ethylsulfamoyl Group: The ethylsulfamoyl group is typically introduced through a sulfonation reaction using ethylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-benzothiazol-5-yl)-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogenated compounds or organometallic reagents (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N-(1,2-benzothiazol-5-yl)-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,2-benzothiazol-5-yl)-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring is known to interact with various biological targets, while the ethylsulfamoyl group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(1,2-benzothiazol-5-yl)-3-(methylsulfamoyl)pyrrolidine-1-carboxamide: Similar structure but with a methylsulfamoyl group instead of an ethylsulfamoyl group.

    N-(1,2-benzothiazol-5-yl)-3-(propylsulfamoyl)pyrrolidine-1-carboxamide: Contains a propylsulfamoyl group.

Uniqueness

N-(1,2-benzothiazol-5-yl)-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The ethylsulfamoyl group, in particular, may enhance its solubility and interaction with biological targets compared to similar compounds with different alkyl groups.

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